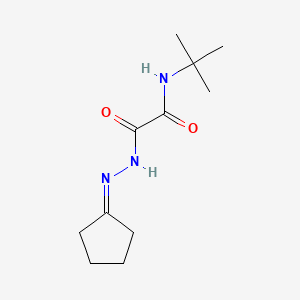
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide, also known as TBCO or TBCO-MA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide exerts its effects through the inhibition of HDACs, which are enzymes that remove acetyl groups from histones, leading to changes in gene expression. By inhibiting HDACs, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can alter gene expression patterns, leading to changes in cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on HDACs, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to inhibit the activity of other enzymes, such as carbonic anhydrases and metalloproteinases. N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been found to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in cell culture models. However, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide. One area of interest is the development of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can be synthesized through a multistep process involving the reaction of tert-butyl 2-oxoacetate with cyclopentanone to form tert-butyl 2-cyclopentylidene-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to yield N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide-MA.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the development of cancer and other diseases. N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been found to have neuroprotective effects and to inhibit the replication of viruses such as HIV-1.
Eigenschaften
IUPAC Name |
N-tert-butyl-N'-(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)12-9(15)10(16)14-13-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRMHEVWZICCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5100959.png)

![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)

![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
acetic acid](/img/structure/B5101016.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)
![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)
